3,5-Dichloro-4-methoxyphenylboronic acid
Overview
Description
“3,5-Dichloro-4-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BCl2O3 . It has a molecular weight of 220.85 and is typically stored at temperatures between 2-8°C . The compound is usually in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BCl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 220.85 .
Scientific Research Applications
Fluorescence Quenching : Boronic acid derivatives, including similar compounds to "3,5-Dichloro-4-methoxyphenylboronic acid," have been studied for their fluorescence quenching properties, which could be significant in developing fluorescence-based sensors and assays (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies : Phenylboronic acids, including methoxy-substituted ones, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies can be important in creating new materials with unique properties (Pedireddi & Seethalekshmi, 2004).
Corrosion Inhibition : Similar compounds have shown promising results as corrosion inhibitors, particularly in acidic environments. This has implications for protecting metals in industrial processes (Bentiss et al., 2009).
Suzuki-Miyaura Coupling Reactions : The Suzuki-Miyaura coupling reaction, which involves different arylboronic acids, is a key application in synthetic chemistry for creating a variety of organic compounds. This reaction has been applied to similar compounds (Farahat & Boykin, 2012).
Nonlinear Optical Properties : Studies have been conducted on compounds like "this compound" to investigate their nonlinear optical properties, which are critical in the development of optical devices and materials (Tamer et al., 2015).
Reduction and Cross-Linking Reactions : The reduction of similar compounds has led to unexpected cross-linking products, providing insights into reaction pathways and potential applications in material science (Ritmaleni, Notario, & Yuliatun, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including oxidative addition and transmetalation .
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C .
Properties
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCLSOGJYUVJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400702 | |
Record name | 3,5-Dichloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175883-61-1 | |
Record name | B-(3,5-Dichloro-4-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175883-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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